
Bitopertin
Übersicht
Beschreibung
Bitopertin ist ein niedermolekularer Glycintransporter 1 (GlyT1)-Inhibitor. Es wurde ursprünglich von Roche zur Behandlung von Schizophrenie entwickelt, wobei der Fokus insbesondere auf den negativen Symptomen der Störung lag. Die Entwicklung für diese Indikation wurde aufgrund enttäuschender Studienergebnisse eingestellt. Derzeit wird this compound zur Behandlung der Erythropoietischen Protoporphyrie untersucht, einer seltenen genetischen Erkrankung, die die Häm-Biosynthese betrifft .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bitopertin umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung des Piperazinderivats: Hierbei handelt es sich um die Reaktion eines substituierten Pyridins mit Piperazin unter kontrollierten Bedingungen, um das Piperazinderivat zu bilden.
Kupplungsreaktion: Das Piperazinderivat wird dann durch eine nukleophile Substitutionsreaktion mit einem substituierten Benzolderivat gekoppelt.
Endgültige Modifikationen: Das Endprodukt wird nach mehreren Reinigungsschritten, einschließlich Kristallisation und Chromatographie, gewonnen, um die gewünschte Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf eine höhere Ausbeute und Reinheit optimiert und beinhaltet oft automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Der Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) und anderer analytischer Verfahren stellt die Konsistenz und Qualität des Endprodukts sicher .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der schwefelhaltigen Einheit, eingehen, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen auftreten und diese in Amine umwandeln.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydrid und Kaliumcarbonat werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Derivate von this compound, die oft Zwischenprodukte bei weiteren synthetischen Modifikationen sind .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Modellverbindung zur Untersuchung von Glycintransporter-Inhibitoren und deren Synthesewegen.
Biologie: this compound wird in der Forschung verwendet, um die Rolle von Glycintransportern in zellulären Prozessen zu verstehen.
Medizin: Seine primäre Anwendung ist die Behandlung der Erythropoietischen Protoporphyrie, wo es hilft, die Ansammlung von Protoporphyrin IX durch Hemmung des Glycintransports zu reduzieren
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Glycintransporter 1 (GlyT1) hemmt. Diese Hemmung erhöht die Glycinkonzentration im synaptischen Spalt, das als Co-Agonist mit Glutamat an N-Methyl-D-Aspartat (NMDA)-Rezeptoren wirkt. Bei der Erythropoietischen Protoporphyrie reduziert this compound die Verfügbarkeit von Glycin für die Häm-Biosynthese und verringert so die Ansammlung von Protoporphyrin IX .
Analyse Chemischer Reaktionen
Types of Reactions
Bitopertin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often intermediates in further synthetic modifications .
Wissenschaftliche Forschungsanwendungen
Bitopertin is an investigational, orally-administered inhibitor of glycine transporter 1 (GlyT1) . It is designed to modulate heme biosynthesis by restricting glycine availability, which decreases the accumulation of protoporphyrin IX (PPIX) . Disc Medicine, Inc. is developing this compound as a potential treatment for hematologic diseases, including erythropoietic porphyrias . As of April 1, 2024, this compound is not approved for use as a therapy in any jurisdiction worldwide .
Erythropoietic Protoporphyria (EPP)
Targeting the Pathophysiology of EPP: this compound targets the underlying pathophysiology of EPP by reducing PPIX levels .
Clinical Trials: this compound has been evaluated in phase 2 clinical trials for patients with EPP . These include the open-label trial BEACON and the randomized, double-blind, placebo-controlled trial AURORA .
AURORA Study:
- The AURORA study demonstrated statistically significant reductions in PPIX compared to placebo in both 20 mg and 60 mg dose groups .
- The study also showed improvements in measures of light tolerance in both dose groups, though these did not reach statistical significance compared to placebo .
- There were dose-dependent reductions in phototoxic reactions with pain, with statistical significance at the 60 mg dose compared to placebo .
- Dose-dependent improvements were seen in the Patient Global Impression of Change (PGIC), with statistical significance at the 60 mg dose compared to placebo .
BEACON Study:
- Updated data from BEACON demonstrated significant, consistent reductions in PPIX greater than 40% and improvements in sunlight tolerance .
- The study showed robust improvements across all measures of sunlight tolerance, including a greater than 3x improvement over historical control of a precedented pivotal endpoint .
- This compound was generally well-tolerated with stable hemoglobin at both dose levels .
- The mean cumulative total time in light observed over the 6-month treatment period on days without pain was 222.6 ± 129.3 hours, approximately a 3-fold increase relative to historical control .
- The proportion of days without symptoms (with sun exposure) increased from 33% during screening to 78% while on treatment, and patient-reported phototoxic reactions decreased by 92% with this compound compared to baseline .
- Nearly all participants reported their EPP was much better or a little better at the end of the study .
Other Potential Applications
Wirkmechanismus
Bitopertin exerts its effects by inhibiting the glycine transporter 1 (GlyT1). This inhibition increases the levels of glycine in the synaptic cleft, which acts as a co-agonist with glutamate at N-methyl-D-aspartate (NMDA) receptors. In erythropoietic protoporphyria, this compound reduces the availability of glycine for heme biosynthesis, thereby decreasing the accumulation of protoporphyrin IX .
Vergleich Mit ähnlichen Verbindungen
Bitopertin ist unter den Glycintransporter-Inhibitoren einzigartig, da es spezifisch auf GlyT1 abzielt. Ähnliche Verbindungen umfassen:
Sarcosin: Ein natürlicher Glycintransporter-Inhibitor, aber weniger potent als this compound.
ORG-25935: Ein weiterer GlyT1-Inhibitor mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
N-Methylglycin:
Die Spezifität und Potenz von this compound machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen.
Biologische Aktivität
Bitopertin is a selective inhibitor of the glycine transporter type 1 (GlyT1), which has been investigated for its potential therapeutic effects in various neuropsychiatric disorders, particularly schizophrenia and erythropoietic protoporphyria (EPP). By inhibiting glycine reuptake, this compound increases glycine levels in the synaptic cleft, which may enhance NMDA receptor function and improve symptoms associated with these conditions.
This compound's primary mechanism involves the inhibition of GlyT1, leading to increased availability of glycine, an essential co-agonist at NMDA receptors. This modulation is believed to address the hypofunctionality of NMDA receptors observed in schizophrenia, particularly concerning negative symptoms.
Clinical Trials and Findings
A notable study published in JAMA Psychiatry assessed the efficacy of this compound in treating negative symptoms of schizophrenia. The trial involved multiple dosing regimens, with significant findings as follows:
- Dosing and Efficacy :
- 10 mg/day : Mean reduction in negative symptoms score was −25% (P = .049).
- 30 mg/day : Similar reduction of −25% (P = .03).
- Placebo : Mean reduction was −19% (P not significant).
The results indicated a potential inverted U-shaped dose-response relationship, where lower doses were more effective compared to higher doses (60 mg/day showed no significant difference from placebo) .
Table: Summary of Efficacy Results from Clinical Trials
Dose (mg/day) | Mean Reduction in Negative Symptoms Score (%) | Statistical Significance |
---|---|---|
10 | -25 | P = .049 |
30 | -25 | P = .03 |
Placebo | -19 | Not significant |
Mechanism and Clinical Impact
In a recent Phase 2 AURORA trial, this compound was evaluated for its efficacy in patients with EPP, a rare genetic disorder characterized by painful phototoxic reactions due to protoporphyrin IX (PPIX) accumulation. The findings demonstrated:
- Significant reductions in PPIX levels : Approximately 40% reduction in the 60 mg cohort compared to placebo.
- Improvement in light tolerance and quality of life : Statistically significant improvements were observed across various measures .
Table: Key Findings from AURORA Trial
Dose (mg/day) | Reduction in PPIX (%) | Improvement in Light Tolerance | Statistical Significance |
---|---|---|---|
20 | Not specified | Nominal significance | P = .026 |
60 | ~40 | Significant improvement | P = .013 |
Case Studies and Preclinical Evidence
Preclinical studies have supported the clinical findings regarding this compound's biological activity. For example:
- Chronic Pain Models : this compound has shown efficacy in ameliorating allodynia and hyperalgesia in animal models, suggesting its potential for treating chronic pain conditions .
- Glycine Concentration Studies : Research indicated that this compound significantly increased glycine concentrations in cerebrospinal fluid without affecting blood levels, which may enhance its therapeutic profile by targeting central nervous system pathways .
Eigenschaften
IUPAC Name |
[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUGYIUSCYNSQR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233556 | |
Record name | Bitopertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845614-11-1 | |
Record name | Bitopertin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bitopertin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitopertin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bitopertin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BITOPERTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.